

N,N-Bis(2-chloroethyl)acetamide: A Comprehensive Technical Overview

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Compound of Interest

Compound Name: *N,N-Bis(2-chloroethyl)acetamide*

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This guide provides an in-depth analysis of the chemical properties, structure, synthesis, and reactivity of **N,N-Bis(2-chloroethyl)acetamide**, a bifunctional alkylating agent. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical research.

Chemical Properties and Structure

N,N-Bis(2-chloroethyl)acetamide is a member of the nitrogen mustard family of compounds, characterized by the presence of two chloroethyl groups attached to a nitrogen atom.^[1] The acetamide group modulates the reactivity of these chloroethyl moieties.^[1]

Chemical Structure:

The core structure consists of an acetamide backbone with two 2-chloroethyl groups bound to the nitrogen atom.^[1]

Table 1: Chemical and Physical Properties of **N,N-Bis(2-chloroethyl)acetamide**

Property	Value	Source(s)
IUPAC Name	N,N-bis(2-chloroethyl)acetamide	[2]
Synonyms	N,N-Bis-(2-chloro-ethyl)-acetamide, Acetamide, N,N-bis(2-chloroethyl)	[3]
CAS Number	19945-22-3	[1][2][4]
Molecular Formula	C6H11Cl2NO	[1][2][4]
Molecular Weight	184.06 g/mol	[1][2][4]
Boiling Point	266.4°C at 760 mmHg	[3]
Density	1.189 g/cm ³	[3]
Flash Point	114.9°C	[3]
Refractive Index	1.471	[3]
Vapor Pressure	0.00867 mmHg at 25°C	[3]
SMILES	<chem>CC(=O)N(CCCl)CCCl</chem>	[1][2]
InChIKey	QCWXUDBGALHWKK-UHFFFAOYSA-N	[1][2]

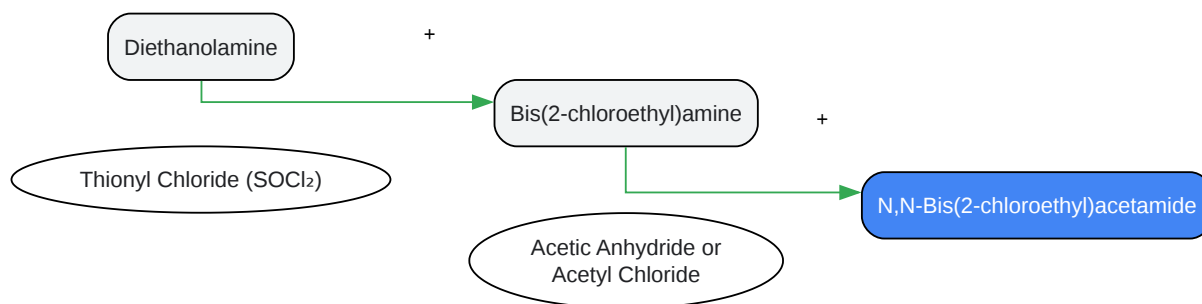
Experimental Protocols: Synthesis

The synthesis of **N,N-Bis(2-chloroethyl)acetamide** can be achieved through several established routes. The primary methods involve the N-alkylation of an amide precursor or the acetylation of a bis(2-chloroethyl)amine intermediate.[1]

Method 1: From Diethanolamine

This is a prominent method for preparing **N,N-Bis(2-chloroethyl)acetamide**. [1] It involves a two-step process:

- Chlorination of Diethanolamine: Diethanolamine is reacted with thionyl chloride (SOCl_2) to produce bis(2-chloroethyl)amine.
- Acetylation: The resulting bis(2-chloroethyl)amine is then acetylated, typically using acetic anhydride or acetyl chloride, to yield the final product.



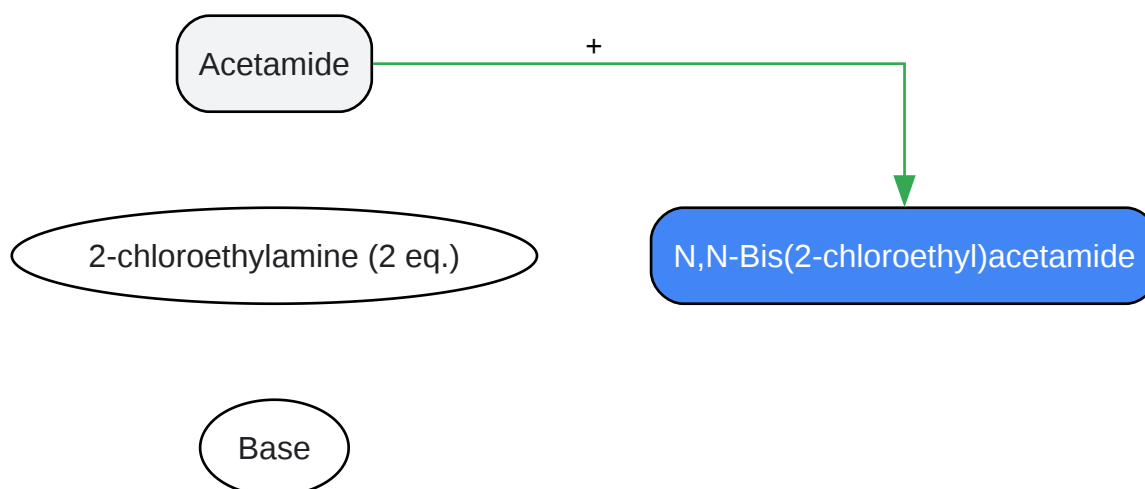
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Caption: Synthetic pathway of **N,N-Bis(2-chloroethyl)acetamide** starting from diethanolamine.

Method 2: From Acetamide

Another synthetic approach involves the direct N-alkylation of acetamide.^[1]

- Reaction of Acetamide and 2-chloroethylamine: Acetamide is reacted with 2-chloroethylamine in the presence of a base to facilitate the nucleophilic substitution. This reaction is performed twice to add both chloroethyl groups to the nitrogen atom of the acetamide.



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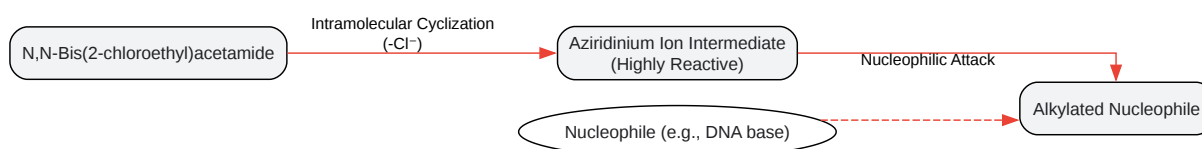
Caption: Synthesis of **N,N-Bis(2-chloroethyl)acetamide** via direct N-alkylation of acetamide.

Reactivity and Mechanism of Action

The chemical reactivity of **N,N-Bis(2-chloroethyl)acetamide** is primarily defined by the two chloroethyl groups, which classify it as a bifunctional alkylating agent.[1]

Formation of Aziridinium Ion:

The mechanism of action involves an intramolecular cyclization. The nitrogen atom acts as a nucleophile, displacing a chloride ion from one of the chloroethyl side chains to form a highly reactive aziridinium ion intermediate.[1] This electrophilic intermediate is then susceptible to attack by nucleophiles.[1]



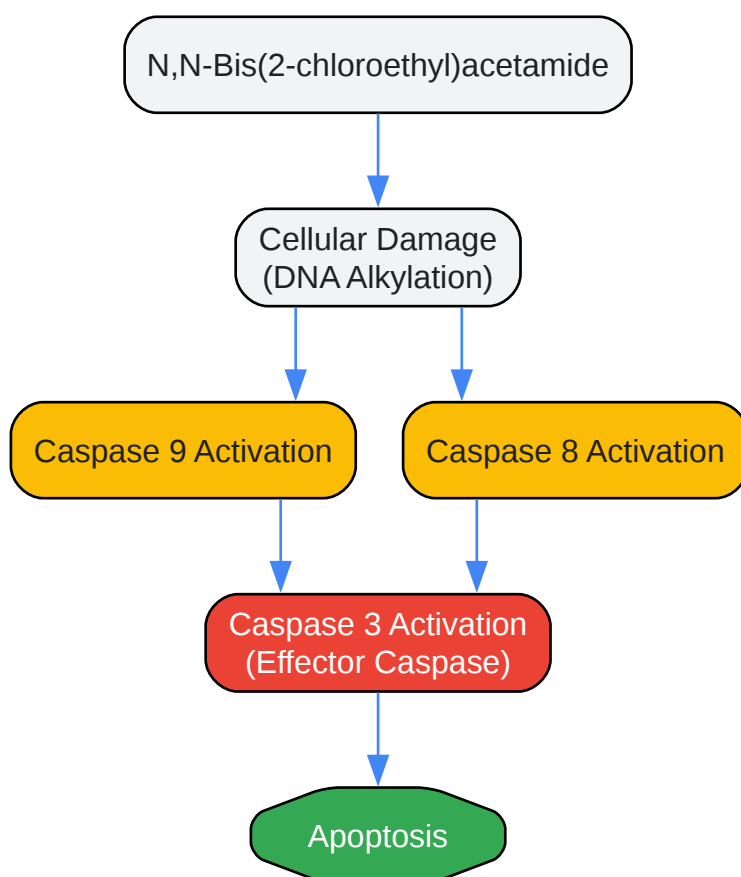
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Caption: Mechanism of alkylation via aziridinium ion formation.

Biological Activity and Signaling Pathway:

As an alkylating agent, **N,N-Bis(2-chloroethyl)acetamide** can form covalent bonds with biological macromolecules, most notably with nucleophilic sites on DNA and proteins.[1] This alkylation can lead to cellular damage and has been shown to induce cytotoxicity in various human cancer cell lines.[1] The cytotoxic effects are linked to the induction of apoptosis (programmed cell death) through the activation of key effector caspases.[1]

Research indicates that the compound's cytotoxicity involves the activation of caspases 3, 8, and 9.[1]



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Caption: Proposed signaling pathway for apoptosis induction by **N,N-Bis(2-chloroethyl)acetamide**.

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